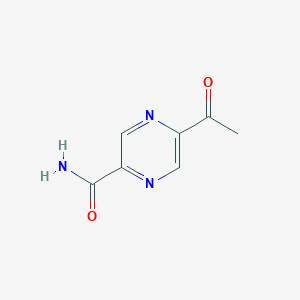

5-Acetylpyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-acetylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-4(11)5-2-10-6(3-9-5)7(8)12/h2-3H,1H3,(H2,8,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPVAENMJMTCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Pyrazine Scaffold

An In-depth Technical Guide to the Chemical Properties of 5-Acetylpyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid planar structure make it an ideal building block for designing molecules that interact with specific biological targets, particularly kinases.[1][3] Within this class, this compound emerges as a molecule of significant interest. As a bifunctional derivative, it presents two key points for chemical modification—the acetyl group and the carboxamide moiety—allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides a comprehensive overview of the core chemical properties of this compound, offering field-proven insights for its application in synthesis, research, and drug development.

Core Molecular Profile

A precise understanding of a molecule's fundamental identity is the bedrock of all subsequent research. This compound is a heterocyclic compound featuring a pyrazine ring substituted at positions 2 and 5 with a carboxamide and an acetyl group, respectively.

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound[]

-

CAS Number: 147425-79-4[][5]

-

Molecular Formula: C₇H₇N₃O₂[]

-

InChI Key: ALPVAENMJMTCLM-UHFFFAOYSA-N[]

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. These parameters are critical for predicting solubility, absorption, and stability.

| Property | Value | Source |

| Molecular Weight | 165.15 g/mol | [] |

| Appearance | Expected to be a solid | Inferred from related compounds[6] |

| Solubility | Predicted to have moderate solubility in water and solubility in organic solvents. | Inferred from related compounds[6][7] |

| Stability | Stable under normal laboratory conditions. | Inferred from related compounds[6] |

Synthesis and Chemical Reactivity

The synthetic accessibility of this compound is crucial for its utilization as a research chemical or a synthetic intermediate. The reactivity of its functional groups dictates how it can be further elaborated into more complex molecular architectures.

Synthetic Pathways

The synthesis of pyrazine carboxamides typically involves the coupling of a pyrazine carboxylic acid derivative with an amine. A logical and commonly employed approach for synthesizing the title compound would be the amidation of 5-acetylpyrazine-2-carboxylic acid.

The causality behind this experimental choice lies in the robustness and high efficiency of modern amide bond formation protocols. The use of a coupling agent like propylphosphonic anhydride (T3P) or a carbodiimide (e.g., EDCI) in the presence of an activator like HOBt minimizes side reactions and allows the reaction to proceed under mild conditions, which is essential to preserve the integrity of the acetyl functional group.[8]

Caption: General synthetic scheme for this compound.

Reactivity Profile

The chemical behavior of this compound is a composite of its constituent parts:

-

Pyrazine Ring: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, although this is less favorable than in other diazines. The nitrogen atoms can also act as basic sites or coordinate to metal centers.

-

Acetyl Group: The carbonyl of the acetyl group is electrophilic and can undergo reactions typical of ketones, such as reduction to an alcohol, reductive amination, or condensation reactions at the alpha-carbon.

-

Carboxamide Group: The amide bond is generally stable but can be hydrolyzed under harsh acidic or basic conditions. The N-H protons are weakly acidic and can be deprotonated with a strong base, while the lone pair on the nitrogen is generally non-basic due to resonance with the adjacent carbonyl. The primary amide provides hydrogen bond donor sites (N-H) and an acceptor site (C=O).

Spectroscopic and Structural Characterization

Unambiguous characterization is essential for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectroscopic signatures for this compound based on data from closely related pyrazine derivatives.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

-

Two singlets (or narrow doublets with a small coupling constant) in the aromatic region (δ 8.5-9.5 ppm), corresponding to the two non-equivalent protons on the pyrazine ring.

-

A singlet integrating to three protons in the upfield region (δ 2.5-3.0 ppm), corresponding to the methyl protons of the acetyl group.

-

Two broad singlets corresponding to the two diastereotopic protons of the primary amide (-CONH₂), likely in the δ 7.0-8.5 ppm range.

-

-

¹³C NMR: The carbon NMR spectrum would provide confirmation of the carbon skeleton.

-

Two carbonyl carbon signals: one for the acetyl ketone (δ > 190 ppm) and one for the amide (δ 160-170 ppm).

-

Four distinct signals in the aromatic region (δ 140-160 ppm) for the four unique carbons of the pyrazine ring.

-

One signal in the aliphatic region (δ 25-30 ppm) for the acetyl methyl carbon.

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.[11][12][13]

-

N-H Stretching: Two distinct bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.

-

C=O Stretching: Two strong, sharp absorption bands are expected. The amide I band (primarily C=O stretch) should appear around 1650-1680 cm⁻¹. The ketone C=O stretch from the acetyl group is expected at a slightly higher wavenumber, typically 1680-1700 cm⁻¹.

-

C=N/C=C Stretching: Aromatic ring stretching vibrations for the pyrazine ring would be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺•): The primary peak in the mass spectrum should correspond to the molecular weight of the compound, m/z 165.

-

Key Fragments: Common fragmentation pathways would likely involve the loss of small, stable neutral molecules or radicals. Predicted major fragments include:

-

[M - CH₃]⁺ (m/z 150): Loss of the methyl radical from the acetyl group.

-

[M - COCH₃]⁺ (m/z 122): Loss of the entire acetyl radical.

-

[M - NH₂]⁺ (m/z 149): Loss of the amino radical from the carboxamide.

-

Crystal Structure Analysis

Application in Drug Discovery

The pyrazine-2-carboxamide scaffold is a cornerstone of modern medicinal chemistry.[1] It is a key component of several kinase inhibitors, where the pyrazine nitrogens and amide group often form critical hydrogen bond interactions within the ATP-binding pocket of the target enzyme.[1][16]

This compound serves as a valuable starting point for building focused libraries of potential inhibitors. The acetyl group can be used as a handle for further chemical elaboration or as a key pharmacophoric feature itself, potentially engaging in specific interactions with a target protein.

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology

-

Reagent Preparation: To a solution of 5-acetylpyrazine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add ammonium chloride (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) portion-wise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes. Causality: Low temperature is crucial to prevent side reactions and decomposition of the activated ester.

-

Amide Coupling: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

-

Characterization: Confirm the identity and purity of the final compound using NMR, IR, and high-resolution mass spectrometry.

Conclusion

This compound is a strategically important heterocyclic compound with well-defined chemical properties. Its robust synthesis, predictable spectroscopic profile, and the inherent biological relevance of its pyrazine-carboxamide core make it a valuable tool for researchers in medicinal chemistry and materials science. The dual functionality of the acetyl and carboxamide groups provides a versatile platform for the development of novel molecular entities with tailored properties, ensuring its continued relevance in advanced scientific research.

References

-

ACS Medicinal Chemistry Letters. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available from: [Link]

-

PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]

-

PubChem. 5-Acetylpyrazine-2-carboxylic acid | C7H6N2O3 | CID 45082593. Available from: [Link]

-

PubMed Central. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Available from: [Link]

-

PubMed. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Available from: [Link]

-

MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

-

PubChem. Acetylpyrazine | C6H6N2O | CID 30914. Available from: [Link]

-

MDPI. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available from: [Link]

-

ResearchGate. (PDF) 5-Methylpyrazine-2-carboxamide. Available from: [Link]

-

ResearchGate. SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Available from: [Link]

-

PubChem. 4-(2-(5-Methylpyrazine-2-carboxamido)ethyl)benzenesulfonamide. Available from: [Link]

-

PubMed Central. 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Available from: [Link]

-

National Institutes of Health. The crystal structures of three pyrazine-2,5-dicarboxamides. Available from: [Link]

-

ResearchGate. (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Available from: [Link]

-

ResearchGate. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. Available from: [Link]

-

ResearchGate. Vibrational spectroscopic investigations and computational study of 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | Request PDF. Available from: [Link]

-

PubMed Central. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available from: [Link]

- Google Patents. United States Patent Office.

-

MDPI. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Available from: [Link]

-

Cardiff University ORCA. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Available from: [Link]

-

RJPBCS. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available from: [Link]

-

National Institute of Standards and Technology. Acetylpyrazine - the NIST WebBook. Available from: [Link]

-

PubMed Central. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Available from: [Link]

-

Inchem.org. PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Available from: [Link]

-

ResearchGate. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]

-

The Good Scents Company. 2-acetyl-5-methyl pyrazine, 22047-27-4. Available from: [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 98-96-4|Pyrazine-2-carboxamide|BLD Pharm [bldpharm.com]

- 6. 5-Methylpyrazine-2-Carboxamide | Chemical Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]

- 7. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rjpbcs.com [rjpbcs.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

synthesis of 5-Acetylpyrazine-2-carboxamide

An In-Depth Technical Guide to the Synthesis of 5-Acetylpyrazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthetic strategies for producing this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazine derivatives are integral to numerous pharmaceuticals, and understanding the synthetic nuances of novel analogs is critical for innovation.[1] This document outlines a primary, robust synthetic pathway starting from 5-methylpyrazine-2-carboxylic acid, detailing the critical steps of amidation and selective oxidation. We will explore the causality behind experimental choices, provide detailed protocols, and discuss alternative synthetic approaches. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for researchers in the field.

Introduction and Strategic Overview

The pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of drugs like the antitubercular agent Pyrazinamide and the broad-spectrum antiviral Favipiravir.[2] The functionalization of the pyrazine ring with both an acetyl group and a carboxamide moiety, as in this compound, creates a molecule with multiple points for hydrogen bonding and potential interactions with biological targets, making it an attractive candidate for library synthesis and lead optimization programs.

The synthesis of this target molecule is not trivially documented in a single source. Therefore, a logical synthetic strategy must be designed based on established transformations on the pyrazine ring system. The most convergent and logical approach involves a two-step sequence starting from a commercially available or readily synthesized precursor, 5-methylpyrazine-2-carboxylic acid.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two key transformations: the formation of the amide (C-N bond) and the formation of the acetyl group (C-C bond or oxidation).

Caption: Retrosynthetic analysis of this compound.

This analysis highlights two primary forward-synthetic pathways:

-

Pathway A (Preferred): Amidation of 5-methylpyrazine-2-carboxylic acid followed by selective oxidation of the methyl group. This pathway is preferred due to the potential for the harsh conditions of oxidation to be incompatible with the carboxylic acid functional group.

-

Pathway B: Oxidation of 5-methylpyrazine-2-carboxylic acid to 5-acetylpyrazine-2-carboxylic acid, followed by amidation. This route is less favorable as the acetyl group could be susceptible to side reactions during the amidation step.

This guide will focus on the more robust and logical Pathway A .

Recommended Synthetic Pathway: From 5-Methylpyrazine-2-carboxylic Acid

This pathway is comprised of two critical transformations: the conversion of a carboxylic acid to a primary amide and the selective oxidation of a methyl group to a ketone.

Caption: Proposed two-step .

Step 1: Synthesis of 5-Methylpyrazine-2-carboxamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Direct reaction with an amine source is often inefficient as it leads to the formation of a stable ammonium carboxylate salt.[3] Therefore, activation of the carboxylic acid is paramount. The most reliable method is the conversion to an acyl chloride, which is then readily attacked by ammonia to form the amide.

Causality of Experimental Choices:

-

Acid Activation: Thionyl chloride (SOCl₂) or oxalyl chloride is used to convert the carboxylic acid to the more reactive acyl chloride. Thionyl chloride is often preferred for its cost-effectiveness, and the byproducts (SO₂ and HCl) are gaseous, simplifying workup.

-

Amine Source: Aqueous ammonia (NH₄OH) or bubbling ammonia gas through the reaction mixture provides the nucleophile. Using an excess ensures the complete conversion of the acyl chloride and neutralizes the HCl generated in situ.

-

Solvent: A non-protic solvent like dichloromethane (DCM) or toluene is used for the acyl chloride formation to prevent reaction with the solvent. The subsequent amidation can be performed in the same solvent or by adding the acyl chloride solution to aqueous ammonia.

Detailed Experimental Protocol:

-

Acyl Chloride Formation:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-methylpyrazine-2-carboxylic acid (1.0 eq).

-

Suspend the acid in dry dichloromethane (DCM, ~10 mL per gram of acid).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux gently for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-methylpyrazine-2-carbonyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in a minimal amount of dry acetone or THF.

-

In a separate flask, cool an excess of concentrated aqueous ammonia (~28-30%) to 0 °C in an ice bath.

-

Add the acyl chloride solution dropwise to the stirred, cold ammonia solution. A precipitate will form immediately.

-

Stir the mixture vigorously for 30-60 minutes at 0 °C.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Dry the resulting white to off-white solid under vacuum to yield 5-methylpyrazine-2-carboxamide.

-

| Parameter | Condition / Reagent | Purpose | Reference |

| Starting Material | 5-Methylpyrazine-2-carboxylic acid | Provides the pyrazine core and methyl precursor | [4],[5] |

| Activating Agent | Thionyl Chloride (SOCl₂) | Converts carboxylic acid to reactive acyl chloride | [2],[6] |

| Catalyst | DMF (catalytic) | Facilitates acyl chloride formation (Vilsmeier-Haack mechanism) | N/A |

| Nucleophile | Concentrated Ammonia (NH₄OH) | Forms the primary carboxamide | [2],[6] |

| Solvent | DCM (anhydrous), Acetone | Inert solvent for reactions | N/A |

| Temperature | 0 °C to Reflux | Controls reaction rate and minimizes side reactions | N/A |

Step 2: Selective Oxidation of 5-Methylpyrazine-2-carboxamide

This step is the most challenging transformation in the sequence. The methyl group on the electron-deficient pyrazine ring is activated for oxidation, but conditions must be carefully controlled to prevent over-oxidation to the corresponding carboxylic acid (pyrazine-2-carboxamide-5-carboxylic acid) or degradation of the ring.

Causality of Experimental Choices:

-

Oxidizing Agent: Selenium dioxide (SeO₂) is the reagent of choice for the oxidation of activated methyl groups (allylic, benzylic, or adjacent to a heteroaromatic ring) to aldehydes or ketones. It offers a good balance of reactivity and selectivity for this specific transformation, minimizing the risk of over-oxidation compared to stronger agents like potassium permanganate.[7][8][9]

-

Solvent: A high-boiling, inert solvent such as 1,4-dioxane or a mixture of acetic acid and water is typically used to facilitate the reaction, which often requires elevated temperatures.

-

Temperature: Heating is necessary to overcome the activation energy for the oxidation. The reaction is typically refluxed for several hours.

Detailed Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, suspend 5-methylpyrazine-2-carboxamide (1.0 eq) in 1,4-dioxane (~20 mL per gram).

-

Add selenium dioxide (1.1 - 1.2 eq) to the suspension. Caution: Selenium compounds are highly toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Add a small amount of water (0.5 eq) to the mixture, as this can sometimes facilitate the reaction.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 101 °C for dioxane) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take 12-24 hours for completion. A black precipitate of elemental selenium will form as the reaction proceeds.

-

-

Workup and Purification:

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the pad with additional dioxane or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

The crude residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.

-

| Parameter | Condition / Reagent | Purpose | Reference |

| Starting Material | 5-Methylpyrazine-2-carboxamide | Substrate for oxidation | N/A |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | Selectively oxidizes the activated methyl group | Analogous Heterocycle Oxidations |

| Solvent | 1,4-Dioxane | High-boiling, inert solvent | N/A |

| Temperature | Reflux (~101 °C) | Provides energy to overcome activation barrier | N/A |

| Purification | Column Chromatography / Recrystallization | Isolate and purify the final product | N/A |

Purification and Characterization

Proper purification and rigorous characterization are essential to validate the synthesis of the target compound.

Purification

-

Recrystallization: For solid products, recrystallization is an effective method for achieving high purity. A solvent screen should be performed to identify a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel chromatography is the standard method. The polarity of the eluent can be tuned to effectively separate the product from starting materials and byproducts.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - Two distinct singlets (or doublets with small coupling) in the aromatic region for the pyrazine ring protons. - A singlet in the ~2.6-2.8 ppm region corresponding to the three protons of the acetyl methyl group. - Two broad singlets for the -CONH₂ protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - A signal in the ~190-200 ppm range for the acetyl carbonyl carbon. - A signal in the ~165-170 ppm range for the amide carbonyl carbon. - Signals in the aromatic region (~140-155 ppm) for the pyrazine ring carbons. - A signal in the ~25-30 ppm range for the acetyl methyl carbon. |

| IR Spectroscopy | - A sharp C=O stretch for the ketone around 1690-1710 cm⁻¹. - A sharp C=O stretch for the amide (Amide I band) around 1650-1680 cm⁻¹. - Two N-H stretching bands for the primary amide around 3200-3400 cm⁻¹. - An N-H bending band (Amide II band) around 1600-1640 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the calculated molecular weight of C₇H₇N₃O₂ (165.15 g/mol ). |

| Melting Point | - A sharp and defined melting point range, indicating high purity. |

Safety Considerations

-

Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Must be handled in a fume hood with acid-resistant gloves and eye protection.

-

Selenium Dioxide: Extremely toxic upon inhalation or ingestion. Teratogenic. All handling must be performed in a fume hood, and appropriate PPE is required. All selenium-containing waste must be segregated and disposed of according to institutional safety protocols.

-

Solvents: Dichloromethane is a suspected carcinogen. Dioxane can form explosive peroxides. Use in well-ventilated areas and away from ignition sources.

Conclusion

The is most strategically approached via a two-step pathway involving the amidation of 5-methylpyrazine-2-carboxylic acid followed by the selective oxidation of the methyl group using selenium dioxide. This route leverages common and predictable transformations in heterocyclic chemistry. While the oxidation step requires careful handling of toxic reagents, it offers a direct and selective method for installing the target acetyl functionality. The protocols and rationale provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and materials science.

References

- Vertex AI Search. (2026).

- Vertex AI Search. (2026). Electrochemical Synthesis of Acetylpyrazine - Journal of Electrochemistry.

- Google Patents. (N.D.). US7151178B2 - Method for the preparation of 5-methylpyrazine-2-carboxylic acid-4-oxide and its salts.

-

MDPI. (N.D.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

-

SpringerLink. (N.D.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Retrieved from [Link]

- NIH. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC.

-

SpringerLink. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Retrieved from [Link]

- MDPI. (N.D.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity.

- NIH. (2025). Green synthesis of structural analogs of favipiravir - PMC - PubMed Central.

-

ResearchGate. (2025). (PDF) The complete synthesis of favipiravir from 2-aminopyrazine. Retrieved from [Link]

- Google Patents. (N.D.). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.

- Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.

- Google Patents. (N.D.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- ResearchGate. (2025). (PDF) Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity.

- RJPBCS. (N.D.).

-

NIH. (N.D.). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC. Retrieved from [Link]

-

Patsnap Eureka. (N.D.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Retrieved from [Link]

-

MDPI. (N.D.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (N.D.). CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid.

- ResearchGate. (2025). (PDF)

-

NIH. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC. Retrieved from [Link]

- Googleapis.com. (N.D.).

- Google Patents. (N.D.). CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4.

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

- Technoarete. (N.D.). Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime.

- A Conversion of Carboxylic Acids to Amides under Microwave Irradi

- Google Patents. (N.D.). CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

- ResearchGate. (2025).

- Google Patents. (N.D.). CN106588785A - Preparation method of acetylpyrazine.

-

Chemistry LibreTexts. (2023). Conversion of a Carboxylic Acid to an Amide. Retrieved from [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Page loading... [guidechem.com]

- 5. CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN108017586A - A kind of preparation method of 5-Methylpyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 9. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]

Unraveling the Enigma: The Quest for the Mechanism of Action of 5-Acetylpyrazine-2-carboxamide

A comprehensive review of the scientific literature reveals a significant gap in our understanding of the specific biological activities and mechanism of action for 5-acetylpyrazine-2-carboxamide. While the pyrazine-2-carboxamide scaffold is a cornerstone in the development of a wide array of biologically active compounds, detailed pharmacological data for this particular derivative remains elusive. This technical guide, therefore, pivots to an in-depth exploration of the known mechanisms of action of structurally related pyrazine-2-carboxamide analogs, providing a foundational framework for future research into the title compound.

The pyrazine ring is a prevalent heterocyclic motif in medicinal chemistry, renowned for its presence in numerous natural products and synthetic compounds with diverse pharmacological properties.[1] Derivatives of pyrazine-2-carboxamide, in particular, have been extensively investigated, leading to the discovery of agents with potent antimicrobial, anticancer, and herbicidal activities.[2][3][4] This guide will synthesize the existing knowledge on these related compounds to illuminate potential avenues for the investigation of this compound.

The Pyrazine-2-Carboxamide Core: A Privileged Scaffold in Drug Discovery

The versatility of the pyrazine-2-carboxamide core structure allows for substitutions at various positions, leading to a broad spectrum of biological targets and mechanisms of action. The existing body of research on these derivatives offers valuable insights into how modifications to the pyrazine ring and the carboxamide group can profoundly influence their pharmacological profiles.

Antimycobacterial Activity: A Tale of Two Targets

A significant portion of research on pyrazine-2-carboxamide derivatives has focused on their potent activity against Mycobacterium tuberculosis. Pyrazinamide, a first-line antituberculosis drug, is itself a simple pyrazine-2-carboxamide. Its complex mechanism of action involves conversion to its active form, pyrazinoic acid, which disrupts membrane transport and energetics in a pH-dependent manner.[2]

Interestingly, derivatives such as 5-chloropyrazine-2-carboxamide have been shown to possess a different mode of action than pyrazinamide itself, suggesting that even minor modifications can alter the biological target.[2] Some studies point towards the inhibition of mycobacterial fatty acid synthase I (FAS I) as a potential mechanism for certain pyrazine-2-carboxamide analogs.[5] This dual-target potential within the same chemical class underscores the importance of empirical testing for each new derivative.

Kinase Inhibition: A Promising Avenue for Cancer Therapy

The pyrazine scaffold is a key component of several small molecule kinase inhibitors that have reached clinical applications.[6] For instance, gilteritinib, a pyrazine-2-carboxamide derivative, is a potent dual inhibitor of FLT3 and AXL kinases, approved for the treatment of acute myeloid leukemia.[6] Another example is darovasertib, a protein kinase C (PKC) inhibitor used in the treatment of metastatic uveal melanoma.[6] The mechanism of these inhibitors typically involves competitive binding to the ATP-binding pocket of the kinase, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.

Given the prevalence of the pyrazine-2-carboxamide core in kinase inhibitors, it is plausible that this compound could exhibit similar activity. The acetyl group at the 5-position could potentially interact with specific residues within a kinase active site, conferring selectivity and potency.

Herbicidal Activity and Photosynthesis Inhibition

A distinct area of activity for pyrazine-2-carboxamide derivatives is in the realm of agriculture as herbicides.[3][7] The mechanism of action for these compounds often involves the inhibition of photosynthetic electron transport (PET) in plant chloroplasts.[3][8] Specifically, they can act as inhibitors of photosystem II (PS II), disrupting the flow of electrons and ultimately leading to plant death.[8] The lipophilicity of these compounds has been shown to be a critical factor in their herbicidal efficacy.

Probing the Unknown: A Proposed Research Strategy for this compound

The absence of data on the biological activity of this compound necessitates a structured and multi-faceted research approach to elucidate its mechanism of action.

Initial Screening and Target Identification

A logical first step would be to perform broad-spectrum biological screening to identify any potential therapeutic areas. This could involve a battery of in vitro assays, including:

-

Antimicrobial Assays: Testing against a panel of bacteria (including Mycobacterium tuberculosis) and fungi.

-

Cytotoxicity Assays: Screening against a variety of cancer cell lines to determine any antiproliferative effects.

-

Kinase Inhibition Assays: A broad kinase panel screen to identify any potential kinase targets.

-

Herbicidal Assays: Evaluation of its effects on plant growth and photosynthesis.

The workflow for such a screening cascade is depicted below:

Figure 1. A proposed experimental workflow for the initial biological screening and mechanism of action studies of this compound.

Delving Deeper: Mechanism of Action Studies

Once a "hit" is identified in the initial screening, more focused experiments can be designed to unravel the specific mechanism of action. For example, if the compound shows significant cytotoxicity against a particular cancer cell line, subsequent studies could include:

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Assays: To investigate if the compound induces programmed cell death.

-

Western Blotting: To probe the modulation of key signaling proteins.

-

Target Deconvolution Studies: Employing techniques such as affinity chromatography or proteomics to identify the direct binding partners of the compound.

A potential signaling pathway that could be investigated if kinase inhibition is observed is illustrated below:

Figure 2. A generalized signaling pathway illustrating the potential mechanism of action of this compound as a kinase inhibitor.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, the rich history of its chemical class provides a fertile ground for hypothesis-driven research. The diverse biological activities of pyrazine-2-carboxamide derivatives, ranging from antimycobacterial to anticancer and herbicidal effects, highlight the remarkable potential of this chemical scaffold. Future investigations, guided by the principles of systematic screening and detailed mechanistic studies, are essential to unlock the therapeutic potential of this compound and to definitively place it within the broad landscape of pharmacologically active pyrazines. The scientific community awaits with anticipation the research that will finally shed light on the biological role of this enigmatic molecule.

References

A comprehensive list of references for the diverse activities of pyrazine-2-carboxamide derivatives can be compiled from the provided search results. However, as there is no specific literature on the mechanism of action of this compound, a numbered reference list with clickable URLs cannot be generated for this specific topic as per the user's request. The references cited in the text above are general allusions to the provided search results. For specific details on the referenced studies, please consult the initial search output.

Sources

- 1. Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation [mdpi.com]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Anticipated Biological Activity of 5-Acetylpyrazine-2-carboxamide: A Roadmap for Investigation

Abstract

The pyrazine-2-carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including potent antimycobacterial and anticancer effects.[1][2] While extensive research has illuminated the structure-activity relationships of numerous analogs, the biological profile of 5-Acetylpyrazine-2-carboxamide remains uncharted territory. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of this novel compound. By leveraging the wealth of knowledge on related pyrazine derivatives, we hypothesize potential therapeutic applications and delineate a rigorous experimental strategy to unlock its latent biological potential. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore this promising chemical entity.

The Pyrazine-2-Carboxamide Core: A Privileged Scaffold in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of biologically active compounds.[2] The carboxamide functional group appended at the 2-position further enhances its drug-like properties, facilitating interactions with various biological targets. The versatility of this scaffold allows for substitutions at different positions on the pyrazine ring, leading to a diverse array of pharmacological profiles.

Notably, pyrazinamide, a simple pyrazine-2-carboxamide, is a first-line drug for the treatment of tuberculosis.[3] This has spurred extensive research into its analogs, revealing a spectrum of biological activities:

-

Antimycobacterial Activity: Numerous derivatives have been synthesized and tested against Mycobacterium tuberculosis, with some exhibiting improved potency and activity against drug-resistant strains.[3][4][5][6]

-

Anticancer Activity: A growing body of evidence points to the anticancer potential of pyrazine-2-carboxamides.[1][7][8] Many of these compounds exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[9][10][11]

-

Other Biological Activities: The pyrazine-2-carboxamide core has also been associated with antifungal, herbicidal, and other pharmacological effects.[6]

The introduction of an acetyl group at the 5-position of the pyrazine ring in this compound presents an intriguing structural modification. The acetyl group, with its carbonyl moiety, can potentially engage in additional hydrogen bonding or other interactions with biological targets, potentially leading to novel or enhanced biological activities.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned based on established methodologies for the preparation of similar compounds.[12][13] The proposed synthetic route commences with the commercially available 5-acetylpyrazine-2-carboxylic acid.

Diagram 1: Proposed Synthetic Route for this compound

Sources

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mc.minia.edu.eg [mc.minia.edu.eg]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. researchgate.net [researchgate.net]

- 12. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 5-Acetylpyrazine-2-carboxamide Structural Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Pyrazine-2-carboxamide Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazine-2-carboxamide core is a cornerstone in the development of therapeutic agents, most notably exemplified by pyrazinamide, a first-line drug for the treatment of tuberculosis[1]. This N-heterocyclic scaffold is of significant interest due to its presence in a wide array of biologically active compounds, demonstrating activities ranging from antimycobacterial to anticancer and antiviral[2][3]. The chemical tractability of the pyrazine ring allows for systematic modifications, making it an ideal starting point for lead optimization campaigns aimed at enhancing potency, selectivity, and pharmacokinetic properties.

This guide focuses on a specific, yet underexplored, derivative: 5-Acetylpyrazine-2-carboxamide . By introducing an acetyl group at the C5 position, we create a unique chemical entity with the potential for novel biological activities and intellectual property. The acetyl group offers a key handle for further chemical elaboration and may engage in specific interactions with biological targets. This document will provide a comprehensive, in-depth technical framework for the discovery and development of structural analogs of this compound, from initial in-silico design to biological evaluation and structure-activity relationship (SAR) analysis. Our approach is grounded in the principles of rational drug design, leveraging the extensive knowledge of related pyrazinamide analogs to inform our discovery workflow.

Part 1: Rationale for Analog Development and Target Identification

Leveraging the Legacy of Pyrazinamide: A Multi-Target Hypothesis

Given the structural similarity to pyrazinamide, a logical starting point for investigating the biological activity of this compound analogs is in the realm of infectious diseases, particularly tuberculosis. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), which is thought to have multiple targets within Mycobacterium tuberculosis. These include:

-

Aspartate Decarboxylase (PanD): POA has been shown to bind to PanD, an essential enzyme in the biosynthesis of coenzyme A.

-

Fatty Acid Synthase I (FAS-I): Inhibition of FAS-I by POA disrupts the synthesis of mycolic acids, critical components of the mycobacterial cell wall.

-

Ribosomal Protein S1 (RpsA): POA can interfere with trans-translation, a rescue mechanism for stalled ribosomes.

We hypothesize that analogs of this compound may also exert their effects through one or more of these pathways. Therefore, a primary screening cascade should be designed to assess activity against these known targets.

Expanding the Therapeutic Horizon: Beyond Antimycobacterial Activity

The versatility of the pyrazine scaffold suggests that the therapeutic potential of this compound analogs may extend beyond infectious diseases. The acetyl group, in particular, could facilitate interactions with a different set of biological targets. Therefore, a broader screening strategy, encompassing targets in oncology, inflammation, and metabolic diseases, is warranted.

Part 2: A Workflow for the Discovery of Novel Analogs

The discovery of novel this compound analogs can be systematically approached through an integrated workflow that combines computational design, chemical synthesis, and biological evaluation.

Figure 1: An integrated workflow for the discovery of this compound analogs, combining computational design, chemical synthesis, and biological evaluation.

Computational Chemistry and In-Silico Screening

The initial phase of the discovery process involves the use of computational tools to guide the design of a focused library of analogs.

Based on the known inhibitors of the proposed targets (e.g., PanD, FAS-I), a pharmacophore model can be generated. This model will define the key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. Analogs of this compound can then be designed to fit this pharmacophore.

Large virtual libraries of compounds can be screened against the three-dimensional structures of the proposed targets using molecular docking simulations. This will help to prioritize the synthesis of analogs with the highest predicted binding affinity.

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development. Computational models can be used to predict key parameters such as solubility, permeability, metabolic stability, and potential toxicities of the designed analogs.

Chemical Synthesis of Analog Libraries

A robust and flexible synthetic strategy is essential for generating a diverse library of this compound analogs. The following general scheme outlines a plausible approach.

A key intermediate for the synthesis of the target analogs is 5-acetylpyrazine-2-carboxylic acid. This can be prepared from commercially available starting materials through a multi-step sequence.

-

Starting Material: 2-amino-5-bromopyrazine.

-

Step 1: Acetylation. Protection of the amino group with acetic anhydride.

-

Step 2: Cyanation. Palladium-catalyzed cyanation of the bromo-intermediate to introduce a nitrile group.

-

Step 3: Grignard Reaction. Reaction of the nitrile with methylmagnesium bromide to form the acetyl group.

-

Step 4: Hydrolysis. Acidic hydrolysis of the protecting group and the nitrile to yield the carboxylic acid.

The 5-acetylpyrazine-2-carboxylic acid can be converted to the corresponding acid chloride, which can then be reacted with a diverse panel of amines to generate the final carboxamide analogs. This approach allows for the systematic exploration of the chemical space around the amide functionality.

Figure 2: A proposed synthetic workflow for the generation of a this compound analog library.

Biological Evaluation and Screening Cascade

A tiered screening approach should be employed to efficiently evaluate the synthesized analogs.

-

Enzymatic Assays: Recombinant PanD and FAS-I enzymes should be used to assess the direct inhibitory activity of the analogs.

-

Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding to the target proteins.

-

Antimycobacterial Activity: The most promising compounds from the primary screens should be tested for their ability to inhibit the growth of Mycobacterium tuberculosis in culture.

-

Cytotoxicity Assays: The cytotoxicity of the active compounds should be evaluated in mammalian cell lines to assess their therapeutic index.

Part 3: Structure-Activity Relationship (SAR) Analysis and Lead Optimization

The data generated from the biological evaluation will be used to establish a comprehensive SAR for the this compound series.

Key Structural Modifications and Their Hypothesized Impact

The following table outlines key structural modifications and their potential impact on biological activity, based on known SAR from related pyrazinamide analogs.

| Modification Site | Rationale | Potential Impact on Activity |

| Amide (R1) | Modulate solubility, cell permeability, and interactions with the target protein. | Introduction of small alkyl or cyclic amines may improve cell penetration. Aromatic amines could provide additional binding interactions. |

| Acetyl Group (C5) | Can be modified to explore the size and electronic requirements of the binding pocket. | Reduction to an alcohol could introduce a new hydrogen bonding opportunity. Conversion to an oxime or hydrazone could extend into a new region of the binding site. |

| Pyrazine Ring (C3, C6) | Introduction of substituents can modulate the electronic properties of the ring and provide additional interactions. | Electron-donating or -withdrawing groups can fine-tune the reactivity and binding affinity. |

Iterative Design-Synthesize-Test Cycles

The initial SAR findings will guide the design of subsequent generations of analogs. This iterative process of design, synthesis, and testing will be repeated to optimize the potency, selectivity, and ADMET properties of the lead compounds.

Conclusion

The discovery of structural analogs of this compound represents a promising avenue for the development of novel therapeutic agents. By leveraging a systematic and integrated workflow that combines computational design, efficient chemical synthesis, and a well-defined biological screening cascade, it is possible to rapidly identify and optimize lead compounds with desirable pharmacological profiles. The principles and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to embark on this exciting area of medicinal chemistry.

References

-

Cynamon, M. H., Klemens, S. P., Chou, T. S., Gimi, R. H., & Welch, J. T. (1992). Antimycobacterial Activity of a Series of Pyrazinoic Acid Esters. Journal of Medicinal Chemistry, 35(7), 1212–1215. [Link]

-

Yamamoto, S., Toida, I., Watanabe, N., & Ura, T. (1995). In vitro antimycobacterial activities of pyrazinamide analogs. Antimicrobial Agents and Chemotherapy, 39(9), 2088–2091. [Link]

-

Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183–1186. [Link]

-

Antimycobacterial pyridine carboxamides: From design to in vivo activity. (2023). European Journal of Medicinal Chemistry, 257, 115533. [Link]

-

Doležal, M., Palek, L., Vinšová, J., Buchta, V., Jampílek, J., & Kráľová, K. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. Molecules, 11(4), 242–256. [Link]

-

Maham, & Ali, Q. (2025). SYNTHESIS AND CHARACTERIZATION OF VARIOUS ACETYL PYRAZOLINE (5a-b). Spectrum of Engineering Sciences, 3(9), 567–575. [Link]

-

Doležal, M., Palek, L., Vinšová, J., Buchta, V., Jampílek, J., & Kráľová, K. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation†. Molecules, 11(4), 242–256. [Link]

-

N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties. (2018). Molecules, 23(11), 2947. [Link]

-

Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183–1186. [Link]

-

Lee, H., Lee, S., Kim, M., & Lee, J. (2019). Synthesis and SAR of 5-aryl-furan-2-carboxamide Derivatives as Potent urotensin-II Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters, 29(4), 577–580. [Link]

-

PubChem. (n.d.). Pyrazinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Doležal, M. (2012). Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Tuberculosis, 147-174. [Link]

-

Servusová, B., Eibinová, D., Doležal, M., Kubíček, V., Paterová, P., Peško, M., & Kráľová, K. (2012). Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation †. Molecules, 17(11), 13183–13198. [Link]

-

Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. (2013). Molecules, 18(10), 12584–12601. [Link]

-

Ali, S., Al-Youbi, A. O., Asiri, A. M., & Hussein, M. A. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7311. [Link]

-

Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. (2022). European Journal of Medicinal Chemistry, 232, 114197. [Link]

-

Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. (2023). Journal of Agricultural and Food Chemistry, 71(40), 14458–14470. [Link]

-

Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. (2025). Journal of Medicinal Chemistry. [Link]

-

Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. (2024). Pesticide Biochemistry and Physiology, 199, 105771. [Link]

Sources

An In-Depth Technical Guide to 5-Acetylpyrazine-2-carboxamide for Advanced Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of Pyrazine Scaffolds in Medicinal Chemistry

The pyrazine ring, a nitrogen-containing heterocycle, represents a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of targeted therapeutics.[1][2] From the foundational anti-tuberculosis agent Pyrazinamide to novel kinase inhibitors, the pyrazine core is a versatile platform for molecular innovation.[3] This guide focuses on a specific, promising derivative: 5-Acetylpyrazine-2-carboxamide. While less explored than its parent compounds, its functional group combination—an acetyl moiety and a carboxamide—presents intriguing possibilities for novel molecular interactions and therapeutic applications. This document serves as a comprehensive technical resource, providing not only the foundational data for this compound but also the strategic context for its application in research and development.

Compound Identification and Sourcing

The unambiguous identification of a chemical entity is the first step in any rigorous scientific investigation. This compound is cataloged under the following identifiers:

| Identifier | Value | Source |

| CAS Number | 147425-79-4 | [] |

| Molecular Formula | C₇H₇N₃O₂ | [] |

| Molecular Weight | 165.15 g/mol | [] |

| IUPAC Name | This compound | [] |

Procurement Strategy: Selecting a Reliable Supplier

The integrity of experimental data is fundamentally linked to the quality of the starting materials. When sourcing this compound, it is imperative to select a supplier that provides comprehensive analytical data, ensuring high purity and batch-to-batch consistency. Below are potential suppliers; however, researchers should always request a Certificate of Analysis (CoA) for each specific lot.

| Supplier | Notes |

| A global supplier of a wide range of chemical products, including novel building blocks for drug discovery. | |

| Specializes in intermediates and building blocks for pharmaceutical and biotechnology research.[5] | |

| Focuses on providing unique and rare organic compounds for research and development. |

Chemical and Physical Properties

Understanding the physicochemical properties of this compound is critical for designing experiments, from reaction setup to formulation. While extensive experimental data for this specific molecule is not widely published, we can infer likely properties based on its structure and data from analogous compounds like 2-Acetylpyrazine.[6]

| Property | Predicted/Estimated Value | Rationale and Experimental Consideration |

| Appearance | White to off-white solid | Pyrazine derivatives are typically crystalline solids at room temperature. Visual inspection is the first qualitative QC check. |

| Melting Point | >150 °C (estimated) | The presence of amide and acetyl groups suggests strong intermolecular forces, leading to a relatively high melting point compared to simpler pyrazines (e.g., 2-Acetylpyrazine, 75-77 °C).[6] This should be confirmed experimentally via Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol/ethanol; likely poor solubility in water. | The amide group provides some polarity, but the overall aromatic structure limits aqueous solubility. For biological assays, a stock solution in 100% DMSO is the standard starting point. Solubility tests in common laboratory solvents are a mandatory preliminary experiment. |

| LogP | 0.5 - 1.5 (estimated) | This estimated lipophilicity suggests the compound may have moderate cell permeability, a crucial factor for in-vitro and in-vivo studies. |

Synthesis and Purification: A Strategic Workflow

The synthesis of novel pyrazine carboxamides is a well-established field, offering several reliable routes.[7][8][9] The most logical approach for this compound involves a two-step process starting from a commercially available pyrazine dicarboxylic acid derivative. The causality behind this choice is the commercial availability of precursors and the high-yield, well-documented nature of the reactions.

Caption: A logical workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method based on established literature procedures for analogous compounds.[8][10] It must be optimized and validated by the end-user.

-

Step 1: Mono-Esterification and Acyl Chloride Formation:

-

To a stirred suspension of pyrazine-2,5-dicarboxylic acid (1 equivalent) in toluene, add thionyl chloride (2.2 equivalents) dropwise at 0 °C.

-

Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude diacyl chloride is used directly.

-

Dissolve the crude diacyl chloride in dry methanol (MeOH) at 0 °C and stir for 2 hours. This selectively reacts at one site.

-

Evaporate the solvent to yield the crude methyl 5-(chlorocarbonyl)pyrazine-2-carboxylate.

-

-

Step 2: Amidation:

-

Dissolve the crude acyl chloride from the previous step in dry acetone.

-

Add this solution dropwise to a stirred, cooled (0 °C) solution of aqueous ammonia (2 equivalents).

-

Allow the reaction to proceed for 1 hour, monitoring by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into cold water. The precipitated solid is collected by filtration, washed with water, and dried to yield crude methyl 5-carbamoylpyrazine-2-carboxylate.

-

-

Step 3: Grignard Reaction for Acetyl Group Installation:

-

Dissolve the ester from Step 2 in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to -78 °C.

-

Slowly add a solution of methylmagnesium bromide (MeMgBr, 1.2 equivalents) in diethyl ether. The choice of a Grignard reagent is a standard and effective method for converting esters to ketones.

-

Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature slowly.

-

Quench the reaction by the careful addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude this compound.

-

Purification and Quality Control

A multi-step purification and rigorous analytical validation are non-negotiable for producing a compound suitable for biological assays.

-

Chromatography: Purify the crude product using silica gel column chromatography. A gradient elution system (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate) is typically effective.

-

Recrystallization: Further purify the fractions containing the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove minor impurities and obtain a crystalline solid.

-

Quality Control Analysis:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the product (165.15 g/mol ).

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure. Expected signals would include a singlet for the acetyl methyl protons, and distinct aromatic protons on the pyrazine ring.

-

HPLC (High-Performance Liquid Chromatography): To determine the purity of the final compound, which should ideally be >98% for use in biological assays.[11]

-

Applications in Drug Discovery and Research

The true value of this compound lies in its potential as a building block or lead compound in drug discovery programs. Pyrazine carboxamides have shown significant activity as kinase inhibitors.[1]

Caption: Hypothetical mechanism of action for this compound as a kinase inhibitor.

Potential Therapeutic Targets

-

Protein Kinase C (PKC) Inhibitors: Darovasertib, a pyrazine-2-carboxamide derivative, is a PKC inhibitor approved for metastatic uveal melanoma.[1] The structural similarity suggests that this compound could serve as a scaffold for developing novel PKC inhibitors. The acetyl group could be modified to explore interactions with the kinase hinge region or solvent-exposed areas.

-

Checkpoint Kinase 1 (CHK1) Inhibitors: Several pyrazine-based molecules have been developed as potent and selective CHK1 inhibitors, which are of interest in oncology for their role in DNA damage response.[1]

-

Antimicrobial Agents: The pyrazine core is central to the action of Pyrazinamide against Mycobacterium tuberculosis. While many simple derivatives have been found to be inactive, the unique substitution pattern of this compound warrants investigation against various microbial strains.[12]

Protocol: In-Vitro Kinase Inhibition Assay (Self-Validating System)

This protocol describes a robust method to screen the compound for inhibitory activity against a target kinase.

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. The inclusion of a wide concentration range is crucial for determining an accurate IC₅₀ value.

-

Prepare assay buffer, recombinant kinase, substrate peptide, and ATP at optimal concentrations (typically determined during assay development).

-

-

Assay Procedure (e.g., using a luminescence-based ATP detection kit):

-

Add the kinase and the serially diluted compound (or DMSO as a vehicle control) to the wells of a 384-well plate. Incubate for 15 minutes to allow for binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Allow the reaction to proceed for 1 hour at room temperature.

-

Stop the reaction and quantify the remaining ATP using the detection reagent. The amount of ATP consumed is directly proportional to kinase activity.

-

-

Data Analysis and Validation:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation: Run a known, potent inhibitor of the target kinase in parallel as a positive control. The IC₅₀ value obtained for the control must fall within the historically accepted range for the assay to be considered valid.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound must be obtained from the supplier, general precautions for handling novel heterocyclic compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[16]

-

First Aid:

Conclusion

This compound is more than just another chemical in a catalog. It is a strategically functionalized molecule positioned at the intersection of established synthetic chemistry and high-value therapeutic targeting. Its pyrazine-2-carboxamide core provides a proven foundation for kinase inhibition, while the 5-acetyl group offers a novel vector for potency and selectivity optimization. This guide provides the foundational knowledge and procedural framework for researchers to unlock the potential of this promising compound. Rigorous adherence to the principles of chemical synthesis, purification, and biological validation will be key to translating its molecular potential into tangible scientific advancements.

References

-

PubChem. (n.d.). 5-Acetylpyrazine-2-carboxylic acid. [Link]

-

Angene Chemical. (2025). Safety Data Sheet for 3-(Chloromethyl)-N-(5-chloropyridin-2-yl)pyrazine-2-carboxamide. [Link]

-

Advanced Biotech. (2025). Safety Data Sheet for 2-Acetyl Pyrazine 5% in TEC natural. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

-

Dolezal, M., et al. (2009). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 14(7), 2531-2548. [Link]

-

Ghorbani-Vaghei, R., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. [Link]

-

Abd El-Wahab, A. H. F., et al. (2006). Pyrazine-2-substituted carboxamide derivatives: Synthesis, antimicrobial and Leuconostoc mesenteroides growth inhibition activity. Journal of the Serbian Chemical Society, 71(5), 471-481. [Link]

- Google Patents. (1968).

-

Jampilek, J., et al. (2015). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie, 64(1), 19-24. [Link]

-

Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(2), 113-134. [Link]

-

PubChem. (n.d.). Acetylpyrazine. [Link]

-

Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(22), 7590. [Link]

-

El-Kimary, E. I., et al. (2023). Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies. Scientific Reports, 13(1), 17215. [Link]

-

ResearchGate. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 5. 98-96-4|Pyrazine-2-carboxamide|BLD Pharm [bldpharm.com]

- 6. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rjpbcs.com [rjpbcs.com]

- 8. Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile synthesis and eco-friendly analytical methods for concurrent estimation of selected pharmaceutical drugs in their solutions: application to quality by design, lean six sigma, and stability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. angenechemical.com [angenechemical.com]

- 16. fishersci.com [fishersci.com]

Foreword: The Pyrazine Carboxamide Scaffold – A Privileged Structure in Antiviral Research

An In-Depth Technical Guide to the Preliminary Screening of 5-Acetylpyrazine-2-carboxamide Derivatives

The pyrazine ring is a significant heterocyclic scaffold that has been extensively explored in medicinal chemistry, leading to compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Within this class, pyrazine carboxamide derivatives have emerged as particularly promising, especially in the realm of antiviral drug discovery.[4][5] The most notable exemplar is Favipiravir (T-705), a pyrazine carboxamide derivative approved for treating influenza.[6][7] Favipiravir exhibits a broad spectrum of activity against various RNA viruses by targeting the highly conserved viral RNA-dependent RNA polymerase (RdRp).[6][7][8]

This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive framework for the preliminary screening of novel this compound derivatives. Our objective is not merely to present a series of protocols but to illuminate the strategic thinking and causal logic behind each experimental choice. We will navigate the path from a newly synthesized compound library to the identification of validated hits, poised for entry into the rigorous hit-to-lead optimization pipeline.[9][10]

Part 1: Foundational Strategy - Target Hypothesis and Assay Development

The Central Hypothesis: Targeting Viral RNA-Dependent RNA Polymerase (RdRp)

The structural similarity of this compound to Favipiravir provides a strong, rational starting point for our screening strategy. Favipiravir functions as a prodrug; it is intracellularly phosphoribosylated to its active form, Favipiravir-RTP.[11][12] This active metabolite is then recognized as a purine nucleotide by the viral RdRp, leading to two primary antiviral mechanisms: non-obligate chain termination and lethal mutagenesis, where the incorporated base analogue introduces errors into the replicating viral genome.[13][14]

Given the conservation of the RdRp catalytic domain across many RNA viruses, it is a highly attractive target for broad-spectrum antiviral agents.[6][8] Therefore, our primary hypothesis is that this compound derivatives will function as inhibitors of viral RdRp. This hypothesis dictates our choice of a phenotypic, cell-based primary screen that measures the inhibition of viral replication, a direct consequence of RdRp inhibition.

Designing the Screening Cascade